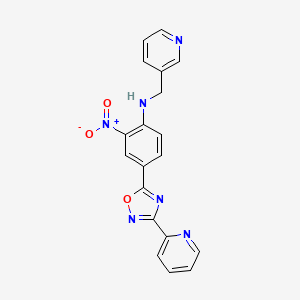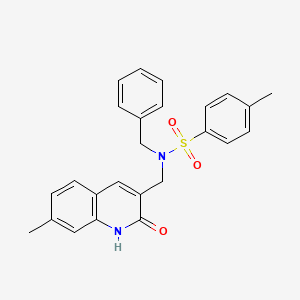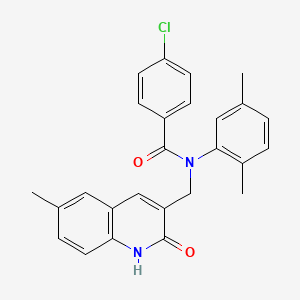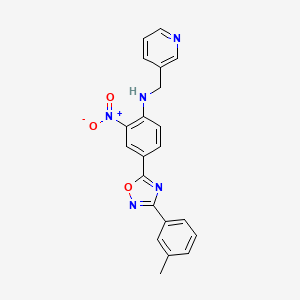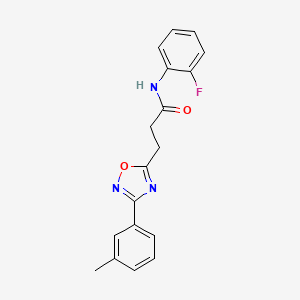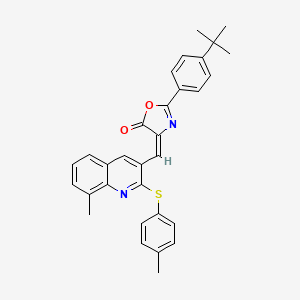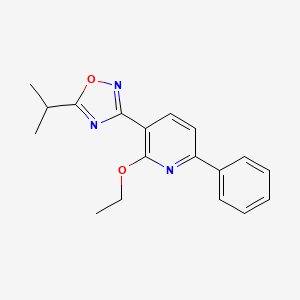
N-(5-(N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, commonly known as CP-690,550, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
CP-690,550 exerts its immunosuppressive effects by selectively inhibiting the activity of JAK3, a subtype of JAK that is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathway of cytokines, such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. By inhibiting JAK3, CP-690,550 reduces the production of cytokines, thereby suppressing the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CP-690,550 inhibits the proliferation of T cells and reduces the production of cytokines, such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that CP-690,550 reduces the severity of autoimmune diseases in animal models and improves the outcomes of organ transplantation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It is a highly selective inhibitor of JAK3 and does not affect other subtypes of JAK, such as JAK1 and JAK2. This selectivity reduces the risk of off-target effects and improves the safety profile of CP-690,550. However, CP-690,550 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. Additionally, CP-690,550 has a short half-life and requires frequent dosing to maintain therapeutic levels.
Direcciones Futuras
For research include investigating the long-term safety and efficacy of CP-690,550 in humans, exploring its potential applications in other diseases, such as cancer and infectious diseases, and developing new formulations and delivery methods to improve its pharmacokinetic properties. Additionally, further research is needed to elucidate the mechanisms of action of CP-690,550 and to identify potential biomarkers for predicting treatment responses.
Métodos De Síntesis
CP-690,550 can be synthesized using a multistep process. The first step involves the reaction of 5-chloro-2-phenoxyaniline with ethyl 2-bromoacetate to form 5-chloro-2-(ethoxycarbonyl)phenylphenoxyacetate. The second step involves the reaction of the intermediate product with sulfamide to form N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. The final step involves the conversion of the intermediate product to CP-690,550 through acetylation.
Aplicaciones Científicas De Investigación
CP-690,550 has been investigated for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as in organ transplantation and inflammatory bowel disease. CP-690,550 has been shown to have immunosuppressive effects by inhibiting the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathway of cytokines, which play a crucial role in the immune response.
Propiedades
IUPAC Name |
N-[5-[(5-chloro-2-phenoxyphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-3-29-21-12-10-18(14-19(21)24-15(2)26)31(27,28)25-20-13-16(23)9-11-22(20)30-17-7-5-4-6-8-17/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBSVCHPNWAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

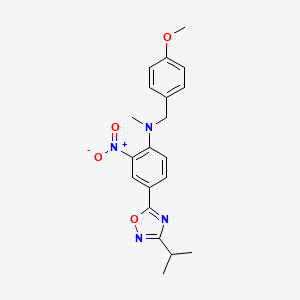
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
